H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH
Description
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH is a synthetic linear heptapeptide composed of alternating DL-configured amino acids. Its sequence includes methionine (Met), glutamic acid (Glu), histidine (His), phenylalanine (Phe), arginine (Arg), tryptophan (Trp), and glycine (Gly), terminating with a hydroxyl group. The DL-configuration indicates racemic mixtures of D- and L-amino acids, which may confer resistance to enzymatic degradation compared to purely L-configured peptides . Key features of this compound include:
- Charged residues: Glu (negatively charged), Arg (positively charged), and His (pH-dependent charge).
- Aromatic/hydrophobic residues: Phe, Trp, and Met (sulfur-containing).
Properties
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUASBAIUJHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N13O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” can undergo various chemical reactions, including:
Oxidation: Certain amino acids like methionine (Met) can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
The compound “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and proteins.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of “H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH” depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted below relative to top-rated peptides reported in prior studies (Table 1) .
Table 1: Structural and Functional Comparison with Similar Peptides
| Compound Name | Sequence/Key Features | Length | Key Residues/Modifications | Functional Implications |
|---|---|---|---|---|
| H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH | DL-Met, DL-Glu, DL-His, DL-Phe, DL-Arg, DL-Trp, Gly | 7 | Charged (Arg, Glu, His), aromatic (Trp, Phe), DL-configuration | Enhanced protease resistance; diverse charge distribution for membrane/nucleic acid interactions |
| H-Tyr-Ada-Gly-Phe-Met-OH | Tyr, Adamantane (Ada), Gly, Phe, Met | 5 | Ada (hydrophobic bulk), Tyr (polar) | Improved lipid solubility; Ada may enhance receptor binding |
| H-Phe-Ada-Gly-Phe-Met-OH | Phe, Ada, Gly, Phe, Met | 5 | Ada, Phe (hydrophobic) | Potential for hydrophobic target engagement |
| H-Trp-Ada-Gly-Phe-Phe-OH | Trp, Ada, Gly, Phe, Phe | 5 | Ada, Trp (aromatic), dual Phe | Strong aromatic stacking; possible antimicrobial activity |
| H-Phe-Gly-Gly-Phe-Phe-OH | Phe, Gly, Gly, Phe, Phe | 5 | Gly-Gly linker, dual Phe | Flexible linker for conformational adaptation |
Key Comparative Insights:
Stereochemistry : The DL-configuration distinguishes it from L-configured peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH), likely reducing enzymatic cleavage but possibly lowering target specificity.
Functional Groups :
- The inclusion of Arg and His introduces pH-dependent charge variability, absent in Ada-containing analogs.
- Trp and Phe provide strong aromatic interactions, similar to H-Trp-Ada-Gly-Phe-Phe-OH, but without Ada’s steric bulk.
- DL-Glu adds a negative charge, contrasting with neutral/polar residues (e.g., Tyr) in analogs.
Modifications : Ada-modified peptides exhibit enhanced hydrophobicity and receptor affinity, whereas the target peptide relies on native residues for charge diversity.
Research Findings and Implications
- Protease Resistance: DL-amino acids in the target peptide likely reduce cleavage by proteases like trypsin, a limitation in L-configured analogs .
- Charge-Driven Interactions: The combination of Arg, Glu, and His may facilitate interactions with anionic membranes or nucleic acids, a property less pronounced in Ada-containing peptides.
- Thermodynamic Stability : Glycine’s flexibility and Trp’s indole ring could stabilize tertiary interactions, though empirical data are needed.
Biological Activity
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-OH is a synthetic peptide composed of various amino acids, each contributing to its biological activity. This compound has garnered attention in biochemical research due to its potential therapeutic applications, including neuroprotection, immune modulation, and antioxidant properties.
Chemical Structure and Composition
The molecular formula for this compound is with a molecular weight of approximately 1,079.3 g/mol. The presence of both D- and L-forms of amino acids is significant as it influences the peptide's biological interactions and activity.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antioxidant Activity : The presence of histidine and tryptophan contributes to the peptide's ability to scavenge free radicals, thereby protecting cells from oxidative stress . Research indicates that peptides containing histidine exhibit enhanced antioxidant capacity, particularly in lipid peroxidation systems.
- Neuroprotective Effects : Amino acids such as tryptophan and phenylalanine are known precursors for neurotransmitters (e.g., serotonin), suggesting that this peptide may play a role in mood regulation and neuroprotection.
- Immune Modulation : Arginine is recognized for its role in immune function, potentially enhancing the immune response through the production of nitric oxide. This suggests that this compound may have applications in immunotherapy.
- Metabolic Regulation : The combination of amino acids can influence metabolic pathways, particularly those related to protein synthesis and energy metabolism.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : Studies have shown that this peptide can interact with various receptors involved in neurotransmission and immune signaling, enhancing its therapeutic potential.
- Cell Signaling Pathways : The peptide may activate specific signaling pathways related to cell survival and proliferation, particularly in neuronal and immune cells.
Case Studies and Research Findings
Several studies have investigated the specific activities of this compound:
- A study demonstrated that synthetic peptides containing histidine exhibited higher antioxidant activity compared to other sequences, highlighting the importance of amino acid positioning .
- Another research effort focused on the neuroprotective properties of peptides derived from similar amino acid sequences, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| H-Lys-Gly-Asp | Promotes cell adhesion | Cell signaling |
| H-Val-Leu-Ile | Important for muscle metabolism | Anabolic effects |
| H-Trp-Gly-Ala | Focused on neuroprotective effects | Neuroprotection |
| H-Met-Asp-Phe | Potential role in metabolic regulation | Metabolic modulation |
This compound stands out due to its diverse range of amino acids, contributing to its complex biological profile compared to simpler peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
